H-Glu-Gly-Arg-pNA, also known as L-Pyroglutamyl-L-glycyl-L-arginine-p-nitroaniline, is a synthetic peptide compound primarily utilized in biochemical research. It consists of three amino acids: glutamic acid, glycine, and arginine, with a p-nitroaniline moiety that serves as a chromogenic reporter. This compound is classified as a substrate for various proteolytic enzymes, especially trypsin-like serine proteases. Its unique structure allows it to be hydrolyzed by these enzymes, releasing p-nitroaniline, which can be quantitatively measured to assess enzyme activity.
H-Glu-Gly-Arg-pNA is synthesized through chemical processes rather than being derived from natural sources. The compound is classified under synthetic peptides and is commonly used in laboratory settings for enzyme assays and other biochemical applications. Its molecular weight is approximately 539.0 g/mol, and it exhibits significant solubility in water, making it suitable for various experimental conditions .
The synthesis of H-Glu-Gly-Arg-pNA involves several key steps:
This method is noted for its efficiency and cost-effectiveness, making it suitable for large-scale production.
The molecular structure of H-Glu-Gly-Arg-pNA can be described as follows:
Property | Value |
---|---|
Molecular Formula | C23H30N6O5 |
Molecular Weight | 539.0 g/mol |
Solubility | > 10 mmol/L in H2O |
Absorbance (e316 nm) | 1.27 × 10^4 mol⁻¹·L·cm⁻¹ |
H-Glu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin or thrombin. During these reactions, the peptide bond between glycine and arginine is cleaved, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically. This property makes it an effective substrate for studying enzyme kinetics and specificity .
The hydrolysis mechanism typically involves:
The action of H-Glu-Gly-Arg-pNA as a substrate relies on its ability to mimic natural protein substrates for serine proteases. Upon binding to the enzyme's active site, the substrate undergoes conformational changes that facilitate hydrolysis. The release of p-nitroaniline serves as an indicator of enzymatic activity; thus, measuring its concentration allows researchers to infer enzyme kinetics and activity levels .
H-Glu-Gly-Arg-pNA exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White powder |
Solubility | > 10 mmol/L in water |
Stability | Sensitive to extreme conditions |
H-Glu-Gly-Arg-pNA has several scientific applications:
H-Glu-Gly-Arg-pNA serves as a critical diagnostic tool for serine proteases, particularly those with trypsin-like specificity (cleavage after arginine). Its primary application lies in:
Table 1: Key Proteases Detected Using H-Glu-Gly-Arg-pNA
Protease | Biological Role | Detection Application |
---|---|---|
Urokinase (uPA) | Fibrinolysis, cancer cell invasion | Metastatic potential in tumor biopsies |
Matriptase-3 | Extracellular matrix degradation | Tissue remodeling studies |
Tryptase ε | Pro-uPA activation, epithelial cell function | Inhibitor screening assays |
The Arg-pNA bond hydrolysis is the catalytic cornerstone of this substrate:
Figure: Proteolytic Cleavage Mechanism
H-Glu-Gly-Arg-︱pNA → H-Glu-Gly-Arg-OH + H₂N-pNA
Cleavage at the Arg-pNA bond releases the chromophore (λₘₐₓ = 405 nm), with rate proportional to enzyme concentration.
Kinetic profiling reveals divergent catalytic efficiencies among TTSPs hydrolyzing H-Glu-Gly-Arg-pNA:
Table 2: Kinetic Parameters of TTSPs for H-Glu-Gly-Arg-pNA
Protease | Kₘ (μM) | kₘₐₜ (s⁻¹) | kₘₐₜ/Kₘ (M⁻¹s⁻¹) | Primary Specificity Determinant |
---|---|---|---|---|
Tryptase ε | 12.0 | 25.2 | 2.1 × 10⁴ | Unpaired Cys90 in loop C |
Matriptase-3 | 18.5 | 15.8 | 8.5 × 10³ | Asp500 in S1 pocket |
Urokinase (uPA) | 15.3 | 23.0 | 1.5 × 10⁴ | 148-loop conformation |
Structural Basis for Variations: Differences in kcat/Kₘ arise from TTSP-specific loop configurations surrounding the catalytic site. For instance, tryptase ε’s unpaired Cys90 reduces steric hindrance, while matriptase-2’s LDLA domain may limit substrate access [3] [7].
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